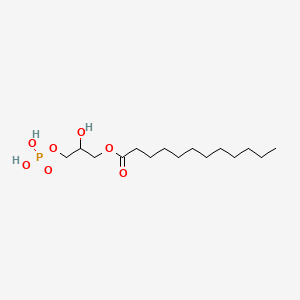

2-Hydroxy-3-(phosphonooxy)propyl laurate

Description

Contextualization within Lysophosphatidic Acids (LPAs) and Glycerophospholipids

2-Hydroxy-3-(phosphonooxy)propyl laurate is a member of the lysophosphatidic acid (LPA) family, which are among the simplest glycerophospholipids. sapphirebioscience.com Glycerophospholipids are fundamental components of cellular membranes and are involved in a myriad of biological processes. LPAs are characterized by a glycerol (B35011) backbone, a single acyl chain, and a phosphate (B84403) head group. sapphirebioscience.comwikipedia.org The specific identity of the acyl chain can vary in length and saturation, giving rise to a diverse family of LPA molecules. sapphirebioscience.com In the case of this compound, the acyl chain is laurate, a saturated 12-carbon fatty acid.

LPAs are considered phospholipid derivatives and are recognized as important signaling molecules. wikipedia.org They are found in various tissues and biological fluids, acting as intercellular lipid mediators with activities similar to growth factors. sapphirebioscience.comnih.gov Although present at low concentrations, their biological impact is significant. sapphirebioscience.com

Academic Significance in Lipid Biochemistry and Cellular Signaling

The academic interest in lysophosphatidic acids, including this compound, stems from their multifaceted roles as signaling molecules. LPAs exert their effects by activating a family of G protein-coupled receptors (GPCRs), specifically the LPA receptors (LPAR1-6). wikipedia.orgnih.govnih.gov This interaction triggers a cascade of intracellular events that influence a wide range of cellular processes.

Research has demonstrated that LPA signaling is integral to fundamental cellular behaviors such as proliferation, survival, migration, and differentiation. nih.gov For instance, LPA is a potent mitogen, meaning it can stimulate cell division. wikipedia.org This property has linked aberrant LPA signaling to conditions like cancer, where uncontrolled cell proliferation is a key feature. wikipedia.org

Furthermore, the specific biological response to LPA can be dependent on the type of fatty acid attached to the glycerol backbone. Different LPA species can exhibit varying affinities for the different LPA receptors, leading to a diverse range of cellular outcomes. caymanchem.com While much of the research has focused on more common long-chain LPAs like those containing oleic or linoleic acid, the study of shorter-chain variants like this compound is crucial for a comprehensive understanding of LPA biology. The investigation into how variations in the acyl chain length, such as the laurate in this specific compound, modulate receptor activation and subsequent signaling pathways is an active area of research in lipid biochemistry.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H31O7P |

| Molecular Weight | 354.38 g/mol |

| Exact Mass | 354.18074032 Da |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 16 |

Data sourced from PubChem CID 134394 nih.gov

Properties

CAS No. |

84015-55-4 |

|---|---|

Molecular Formula |

C15H31O7P |

Molecular Weight |

354.38 g/mol |

IUPAC Name |

(2-hydroxy-3-phosphonooxypropyl) dodecanoate |

InChI |

InChI=1S/C15H31O7P/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-12-14(16)13-22-23(18,19)20/h14,16H,2-13H2,1H3,(H2,18,19,20) |

InChI Key |

STTKJLVEXMKLNA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Other CAS No. |

84015-55-4 |

Synonyms |

3-lauroyl-glycero-1-phosphate 3-lauroyl-glycero-1-phosphate, (R)-isomer disodium lauroyl lysophosphatidate dihydrate lauroyl-lysophosphatidate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Routes for 2-Hydroxy-3-(phosphonooxy)propyl Laurate

Synthetic strategies for producing lysophospholipids like this compound are critical for obtaining pure compounds for research, as natural sources are often heterogeneous and metabolically unstable. researchgate.net

The de novo synthesis of phosphonooxy-glycerol esters, or lysophosphatidic acids (LPAs), begins with the acylation of glycerol-3-phosphate. reactome.orgnih.gov Chemical synthesis provides a reliable alternative to enzymatic methods, allowing for the production of structurally diverse and pure compounds. nih.gov A variety of chemical routes have been developed, often starting from optically pure glycerol (B35011) derivatives to serve as C-3 building blocks. researchgate.net

One common pathway starts from a commercially available protected glycerol derivative, such as 2,3-O-isopropylidene-D-glyceric acid methyl ester. nih.gov This multi-step process involves:

Reaction with sodium hydroxide (B78521) followed by condensation with p-nitrophenol. nih.gov

Acidolytic cleavage of the isopropylidene protecting group. nih.gov

Regiospecific acylation at the primary alcohol function using the desired fatty acyl chloride (e.g., lauroyl chloride). nih.gov

Phosphorylation of the remaining free hydroxyl group.

Final deprotection steps to yield the target LPA. nih.gov

Another efficient synthesis route for the regioisomeric 2-LPA starts from (S)-glycidol, which is first phosphorylated. researchgate.net The subsequent nucleophilic opening of the epoxide ring with a cesium salt of the fatty acid (e.g., cesium laurate) produces the 2-acyl lysophospholipid. researchgate.net

Table 1: Comparison of Starting Materials for LPA Synthesis

| Starting Material | Key Advantage | Typical Target | Reference |

|---|---|---|---|

| (S)-Glycidol | Efficient route to 2-LPA isomers | 2-acyl-LPA | researchgate.net |

| Isopropylidene-D-glyceric acid | Allows for regioselective acylation | 1-acyl-LPA | nih.gov |

Achieving regioselectivity—the specific placement of the acyl chain at either the sn-1 or sn-2 position of the glycerol backbone—is a critical challenge in LPA synthesis. nih.govacs.org This is typically controlled through the use of orthogonal protecting groups, which allow for the selective deprotection and acylation of a specific hydroxyl group. nih.gov For instance, starting with 2,3-O-isopropylidene-L-methylglycerate allows for the eventual acylation of the primary alcohol function after a series of deprotection and acylation steps, yielding the 1-palmitoyl-sn-glycerol intermediate. nih.gov

Stereoisomer control is fundamental to producing enantiomerically pure LPAs for detailed structure-activity relationship studies. researchgate.net While both the natural L (R) and unnatural D (S) stereoisomers of LPA often show similar activity in bioassays, the synthesis of pure enantiomers is crucial for evaluating potential stereoselective interactions with receptors or enzymes. researchgate.net This control is achieved by using enantiomerically homogeneous starting materials, such as (S)-glycidol, (S)-1,2,4-butanetriol, or derivatives of D-glyceric acid. nih.govresearchgate.netresearchgate.net These methods enable the production of both natural and unnatural enantiomers in high optical purity and yield. researchgate.net

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues of this compound is a key strategy for developing more stable and selective research tools. nih.gov Modifications typically target the fatty acyl chain, the glycerol backbone, or the phosphate (B84403) headgroup. nih.govnih.govnih.gov

The identity of the fatty acyl chain significantly influences the properties of LPA. nih.gov Naturally occurring LPAs feature acyl chains of varying lengths (typically C14 to C22) and degrees of saturation. nih.gov Synthetic routes can be easily adapted to produce a wide range of analogues by substituting lauroyl chloride with other fatty acyl chlorides.

For example, using myristoyl chloride (C14:0) or stearoyl chloride (C18:0) in the acylation step yields the corresponding myristate and stearate (B1226849) analogues of LPA. nih.govcapes.gov.br Studies on LPA-hydrolyzing enzymes have shown that the rate of hydrolysis depends on the length and saturation of the acyl group, with rates generally following the order of 1-oleoyl-LPA ≈ 1-stearoyl-LPA > 1-palmitoyl-LPA > 1-myristoyl-LPA. nih.govcapes.gov.brportlandpress.com

Table 2: Examples of LPA Analogues with Varied Acyl Chains

| Analogue Name | Acyl Chain | Carbon Atoms:Double Bonds | Reference |

|---|---|---|---|

| 2-Hydroxy-3-(phosphonooxy)propyl myristate | Myristate | 14:0 | nih.govnih.gov |

| 2-Hydroxy-3-(phosphonooxy)propyl palmitate | Palmitate | 16:0 | nih.gov |

| 2-Hydroxy-3-(phosphonooxy)propyl stearate | Stearate | 18:0 | nih.gov |

To enhance metabolic stability and explore structure-activity relationships, researchers have synthesized analogues with modified glycerol and phosphate components. nih.govnih.gov These modifications are designed to create compounds resistant to degradation by cellular enzymes like phosphatases and phospholipases. nih.gov

Glycerol Backbone Modifications: The glycerol backbone can be replaced with other structures to alter the compound's conformational properties. For example, analogues have been created from (S)-1,2,4-butanetriol to produce migration-blocked versions of the chemically liable sn-2 LPA species. researchgate.net Other research has explored replacing the glycerol backbone entirely with serine or ethanolamine (B43304) structures. researchgate.net

Phosphate Moiety Modifications: The phosphate headgroup is a primary target for modification to create phosphatase-resistant analogues. nih.govnih.gov Key strategies include:

Phosphonates: The bridging oxygen atom of the phosphate ester is replaced by a methylene (B1212753) group (or a substituted methylene group, such as α-bromo or α-fluoro). nih.govnih.gov These phosphonate (B1237965) analogues are geometrically similar to the natural phosphate but are not susceptible to hydrolysis by phosphatases. nih.gov

Phosphorothioates: One of the non-bridging oxygen atoms in the phosphate group is replaced with a sulfur atom. rsc.org These analogues, along with phosphorodithioate (B1214789) derivatives, have been synthesized to explore their biological properties. rsc.org

These modifications must typically retain a negative charge under physiological conditions to maintain activity. nih.govresearchgate.net

Purification and Purity Assessment Techniques for Research Applications

The purification of synthetic LPAs from reaction mixtures and the assessment of their purity are critical for obtaining reliable data in research applications. nih.govnih.gov A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Techniques: Following synthesis, crude product mixtures are often subjected to multiple purification steps. A common protocol involves initial ammonium (B1175870) sulfate (B86663) fractionation, followed by a series of column chromatography steps. portlandpress.comnih.govnih.gov

Table 3: Chromatographic Techniques for LPA Purification

| Technique | Principle | Typical Use | Reference |

|---|---|---|---|

| Ion-Exchange Chromatography (e.g., Q-Sepharose, DEAE-5PW) | Separation based on net charge. | Separates charged lipids like LPA from neutral lipids. | portlandpress.comnih.govnih.gov |

| Gel-Filtration Chromatography (e.g., Superdex 200) | Separation based on molecular size. | Removes impurities of different molecular weights. | portlandpress.comnih.govnih.gov |

| Affinity Chromatography (e.g., Heparin-Sepharose) | Separation based on specific binding interactions. | Used in multi-step purification protocols. | portlandpress.comnih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or charge (normal-phase). | Final purification and quantification of LPA species. | elsevierpure.comnih.gov |

Purity Assessment Techniques: Once purified, the identity and purity of the LPA compound must be confirmed.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying specific LPA species in a sample. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and phosphorus (³¹P) NMR are used for definitive structural analysis and to confirm the purity of the final compound. researchgate.net

Evaporative Light-Scattering Detection (ELSD): When coupled with HPLC, ELSD provides a method for quantifying lipid mass, complementing other detection methods. elsevierpure.com

These rigorous purification and analysis protocols ensure that LPA samples used in research are of high purity and are structurally well-defined. researchgate.net

Advanced Analytical Characterization in Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

The definitive identification of 2-Hydroxy-3-(phosphonooxy)propyl laurate, also known as 1-lauroyl-sn-glycerol 3-phosphate, relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information regarding the compound's molecular weight, elemental composition, and the specific arrangement of its atoms.

Mass Spectrometry (MS) is a cornerstone for the structural analysis of lysophosphatidic acids. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized with minimal fragmentation, enabling the accurate determination of its molecular weight. For this compound (C15H31O7P), the expected monoisotopic mass is 354.1807 g/mol . nih.gov Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion, yielding a characteristic pattern of product ions that provides detailed structural information. In-silico fragmentation data for the [M-H]- precursor ion of this compound suggests prominent peaks that can be used for its identification.

| Precursor m/z | Collision Energy | Top 5 Product Ion m/z | Relative Intensity |

|---|---|---|---|

| 353.1735 | 45 V | 152.9958 | 100 |

| 353.1735 | 30.03 | ||

| 78.9591 | 20.02 | ||

| ... | ... | ||

| ... | ... |

¹H-NMR spectroscopy would reveal signals corresponding to the protons of the laurate fatty acid chain, including the terminal methyl group, the numerous methylene (B1212753) groups, and the alpha- and beta-methylene groups adjacent to the ester linkage. The protons on the glycerol (B35011) backbone would also exhibit characteristic signals, with their chemical shifts and coupling constants providing information about the position of the laurate ester and the phosphate (B84403) group. nih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the laurate ester, the carbons of the glycerol backbone, and the various carbons of the fatty acid chain. nih.gov

³¹P-NMR spectroscopy is particularly valuable for analyzing phospholipids (B1166683). It provides a specific signal for the phosphorus atom in the phosphate headgroup, and its chemical shift can be indicative of the chemical environment and ionization state of the phosphate moiety. mdpi.com

Combined, these spectroscopic and spectrometric techniques allow for the unambiguous structural elucidation of this compound in research samples.

Quantitative Analysis in Complex Biological Matrices (e.g., Lipidomics and Metabolomics Applications)

The measurement of this compound levels in complex biological samples, such as plasma, serum, or cell extracts, is crucial for lipidomics and metabolomics studies aiming to understand its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

A typical quantitative workflow involves several key steps:

Sample Preparation: This usually involves a lipid extraction from the biological matrix. A common method is a modified Bligh-Dyer extraction, which uses a mixture of chloroform (B151607) and methanol (B129727). The addition of a weak acid can improve the recovery of polar lipids like lysophosphatidic acids. nih.gov To ensure accuracy, an internal standard, such as a structurally similar lysophosphatidic acid with an odd-chain fatty acid or a stable isotope-labeled version of the analyte, is added at the beginning of the extraction process.

Chromatographic Separation: The extracted lipids are then separated using high-performance liquid chromatography (HPLC). Reversed-phase chromatography, often with a C18 or C8 column, is frequently used to separate lipids based on their hydrophobicity. The mobile phase typically consists of a gradient of an organic solvent (like methanol or acetonitrile) and an aqueous solvent, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is an alternative that separates compounds based on their polarity and can be effective for analyzing polar lipids like lysophosphatidic acids. nih.gov

Mass Spectrometric Detection and Quantification: The eluent from the HPLC is introduced into the mass spectrometer, usually operating in negative ion mode with electrospray ionization. Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the mass spectrometer is set to detect a specific precursor-to-product ion transition for the analyte and the internal standard. This highly selective detection method minimizes interference from other molecules in the complex biological matrix.

The method is validated for linearity, accuracy, precision, and limit of detection to ensure reliable quantification. For instance, a method for analyzing various lysophosphatidic acids could have a lower limit of quantification in the low nanomolar range. nih.govjcpjournal.org

| Parameter | Typical Conditions |

|---|---|

| Chromatography | Reversed-phase HPLC (C18 column) |

| Mobile Phase | Gradient of methanol/water with ammonium formate |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Internal Standard | Stable isotope-labeled or odd-chain LPA |

Methodologies for Stereoisomer Differentiation and Absolute Configuration Assignment

The glycerol backbone of this compound contains a chiral center at the sn-2 position. Therefore, it can exist as two enantiomers: 1-lauroyl-sn-glycerol-3-phosphate and 3-lauroyl-sn-glycerol-1-phosphate. Differentiating and assigning the absolute configuration of these stereoisomers is critical, as they can have different biological activities.

The primary approach for stereoisomer differentiation involves chiral chromatography. aocs.org

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. There are various types of CSPs available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. mdpi.comcsfarmacie.cz The choice of CSP and the mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) are crucial for achieving successful separation. aocs.orgsigmaaldrich.com

Derivatization followed by Chromatography: An alternative approach is to react the lysophosphatidic acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., silica (B1680970) gel). aocs.org For example, the hydroxyl group at the sn-2 position could be reacted with a chiral reagent.

The absolute configuration is typically assigned by comparing the retention time of the analyte to that of a certified reference standard of a known stereochemistry. The synthesis of enantiomerically pure standards is therefore a prerequisite for this type of analysis.

Techniques for Purity Validation for Academic Research

For academic research, particularly when investigating the biological effects of this compound, it is imperative to use a compound of high purity. Purity validation ensures that any observed biological activity is attributable to the compound of interest and not to impurities. A combination of analytical techniques is employed to assess purity.

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity is to use a high-resolution HPLC system with a suitable detector, such as a UV detector (if the molecule has a chromophore or has been derivatized) or an evaporative light-scattering detector (ELSD). A pure sample should ideally show a single, sharp peak. The presence of other peaks indicates impurities. Running the sample on different HPLC systems (e.g., reversed-phase and normal-phase) can provide a more comprehensive purity profile.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the presence of the desired compound by providing an accurate mass measurement. It can also detect the presence of impurities with different molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ³¹P-NMR are powerful tools for purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique that can be used for a preliminary assessment of purity. A pure compound should appear as a single spot on the TLC plate.

By employing a combination of these chromatographic and spectroscopic techniques, researchers can confidently validate the purity of this compound for their studies.

Biochemical and Molecular Mechanisms of Action Non Clinical Focus

Interactions with Lysophosphatidic Acid Receptors (LPARs) and Downstream Signaling Pathways

As a species of lysophosphatidic acid, 2-Hydroxy-3-(phosphonooxy)propyl laurate functions as an extracellular signaling molecule by binding to and activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs). nih.govwikipedia.org There are at least six recognized LPARs, designated LPA1 through LPA6, which, upon activation, trigger various intracellular signaling cascades. researchgate.netnih.gov

In Vitro Ligand-Receptor Binding and Activation Studies

The interaction between different LPA species and LPARs is characterized by varying degrees of affinity and specificity, which is largely determined by the length and saturation of the acyl chain. While many LPARs exhibit broad specificity, some show distinct preferences. For instance, LPA1 and LPA2 demonstrate broad acyl chain specificities, but studies have noted that lauroyl-LPA (12:0 LPA) can be an exception, suggesting it may be a less potent ligand for these receptors compared to longer-chain unsaturated LPAs. nih.gov In contrast, LPA5 shows a preference for ether-linked LPA species over ester-linked ones like this compound. nih.gov

The binding affinities and activation potentials for various LPA species are typically in the nanomolar range, confirming their role as high-affinity ligands for their receptors. nih.gov The binding of the LPA headgroup to the receptor is a critical step for activation. In the LPA1 receptor, for example, specific amino acid residues such as R124, Q125, Y34, and K39 have been identified as crucial for binding the phosphate (B84403) headgroup of the ligand. nih.gov

| Receptor | Family | Known G Protein Coupling | Notes on Acyl Chain Specificity for this compound (C12:0 LPA) |

|---|---|---|---|

| LPA1 | EDG Family | Gαi/o, Gαq, Gα12/13 | Shows broad acyl chain specificities, but lauroyl-LPA (12:0) may be a poorer ligand compared to other species. nih.gov |

| LPA2 | EDG Family | Gαi/o, Gαq/11, Gα12/13 | Similar to LPA1, demonstrates broad specificity with potential exceptions for lauroyl-LPA. nih.govnih.gov |

| LPA3 | EDG Family | Gαi/o, Gαq/11 | Can be activated by various fatty acid lengths of LPA. researchgate.netnih.govkorea.ac.kr |

| LPA4 | P2Y Family | Gαi/o, Gs, Gα12/13 | Data on specific interaction with C12:0 LPA is limited in the provided context. |

| LPA5 | P2Y Family | Gαq, Gα12/13 | Prefers ether-linked radyl chains over ester-linked species like C12:0 LPA. nih.gov |

| LPA6 | P2Y Family | Gs, Gα12/13 | Binding pocket residues have been identified through computational models. nih.gov |

Elucidation of Intracellular Signaling Cascades in Model Systems

Upon binding of an LPA species like this compound, LPARs undergo a conformational change that facilitates coupling to and activation of heterotrimeric G proteins. nih.gov The specific downstream signaling pathways activated depend on the receptor subtype and the G proteins it couples with (Gαi/o, Gαq/11, Gα12/13, Gs). researchgate.net

Activation of these G proteins initiates a cascade of intracellular events:

Gαq/11 pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

Gαi/o pathway: Activation of this pathway typically inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. It can also lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway. nih.govnih.gov

Gα12/13 pathway: This pathway primarily signals through the activation of Rho GTPases, which are key regulators of the actin cytoskeleton, influencing cell shape, migration, and proliferation. nih.gov

Studies using model systems such as porcine trophectoderm cells have shown that various LPA species, including those with different fatty acid lengths, can activate signaling molecules like extracellular signal-regulated kinase 1/2 (ERK1/2), ribosomal protein S6 kinase 90 kDa (P90RSK), and ribosomal protein S6 (RPS6), promoting cell proliferation and migration. korea.ac.kr In C2C12 myoblasts, LPA-induced cell proliferation is mediated through the activation of both the ERK1/2 and Akt signaling pathways. nih.gov

Enzymatic Metabolism and Biotransformations

The cellular levels and activity of this compound are tightly regulated through a network of enzymes that control its synthesis and degradation. This ensures a balanced participation in both signaling and metabolic processes.

Role of Lysophosphatidic Acid Acyltransferases (LPATs) in its Biosynthesis or Acyl Chain Specificity

Lysophosphatidic acid acyltransferases (LPAATs), also known as 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs), are central to lipid biosynthesis. nih.govnih.gov These enzymes catalyze the acylation of LPA at the sn-2 position, using a fatty acyl-CoA as the donor molecule, to produce phosphatidic acid (PA). nih.govmdpi.com This reaction is a critical step in the de novo synthesis of glycerophospholipids and triacylglycerols.

The various LPAAT isoforms exhibit distinct specificities for the acyl-CoA substrate, which plays a significant role in determining the fatty acid composition of the resulting phosphatidic acid and downstream lipids. nih.gov Notably, some LPAATs show a preference for laurate (C12:0). An LPAAT from coconut (Cocos nucifera) endosperm, for example, demonstrates a preference for lauroyl-CoA and efficiently mediates the insertion of laurate at the sn-2 position of the glycerol (B35011) backbone. core.ac.uk This specificity is a key reason for the high laurate content in coconut oil. core.ac.uk Similarly, the LPAAT from the cyanobacterium Cyanothece sp. PCC 8801 shows high specificity toward myristoyl-acyl carrier protein (14:0), highlighting how these enzymes dictate the fatty acid profile of cellular lipids. mdpi.com

Dephosphorylation and Hydrolysis Pathways by Phosphatases and Esterases

The signaling activity of LPA is terminated through its degradation. One major pathway involves dephosphorylation by a family of enzymes known as lipid phosphate phosphatases (LPPs). LPPs remove the phosphate group from LPA, converting it into monoacylglycerol (MAG). nih.gov This action effectively terminates its ability to signal through LPARs.

Alternatively, the ester bond of this compound can be cleaved by esterases or lipases. For instance, enzymes like human liver carboxylesterase and lysosomal acid lipase (B570770) are capable of hydrolyzing ester bonds in related molecules, which would release the lauric acid fatty acid from the glycerol backbone. researchgate.net The released lauric acid can then be either degraded through β-oxidation to generate energy or re-utilized for the synthesis of other lipids. nih.govnih.gov

Involvement in Glycerolipid and Phospholipid Metabolic Networks

This compound, as an LPA species, is a key intermediate metabolite situated at a crucial branch point in lipid metabolism. nih.gov The conversion of LPA to phosphatidic acid (PA) by LPAATs is a committed step in the synthesis of all glycerolipids. nih.govnih.gov

Phosphatidic acid itself is a central precursor for two major classes of lipids:

Triacylglycerols (TAGs): PA can be dephosphorylated to form diacylglycerol (DAG), which is then acylated to produce TAG, the primary form of energy storage in cells.

Phospholipids (B1166683): PA can be activated with CTP to form CDP-DAG, a precursor for phospholipids like phosphatidylinositol, phosphatidylglycerol, and cardiolipin. Alternatively, DAG derived from PA can be used to synthesize phosphatidylcholine and phosphatidylethanolamine, which are major components of cellular membranes. uni-freiburg.de

Therefore, the metabolism of this compound is intricately woven into the broader network that governs the synthesis and turnover of structural and signaling lipids essential for cell function. nih.govnih.gov

| Enzyme Family | Specific Enzyme Example | Reaction Catalyzed | Metabolic Role | Reference |

|---|---|---|---|---|

| Lysophosphatidic Acid Acyltransferases (LPAATs/AGPATs) | Coconut LPAAT | Lauroyl-LPA + Lauroyl-CoA → Dilauroyl-Phosphatidic Acid + CoA | Biosynthesis of phosphatidic acid, determining acyl chain composition. | core.ac.uk |

| Lipid Phosphate Phosphatases (LPPs) | LPP1/3 | Lauroyl-LPA → Lauroyl-monoacylglycerol + Pi | Signal termination by dephosphorylation. | nih.gov |

| Esterases/Lipases | Lysosomal Acid Lipase, Carboxylesterase | Lauroyl-LPA → Glycerol-3-phosphate + Lauric Acid | Hydrolysis of the acyl chain, releasing free fatty acid. | researchgate.net |

| Fatty Acyl-CoA Synthetases | - | Lauric Acid + CoA + ATP → Lauroyl-CoA + AMP + PPi | Activation of lauric acid for re-esterification or other metabolic fates. | ymdb.ca |

Mimicry of Endogenous Phospholipids and Phosphate-Containing Metabolites

The structure of this compound, a mono-acylated glycerol with a phosphate headgroup, positions it as a structural analog of lysophosphatidic acid (LPA), a crucial endogenous phospholipid. This mimicry is central to its potential biological activities.

Enzyme Inhibition Studies through Phosphate Mimicry

While specific enzyme inhibition studies on this compound are not extensively documented in publicly available literature, its chemical nature as a phosphonate-like compound suggests a potential to act as a competitive inhibitor for enzymes that recognize phosphate-containing substrates. The phosphate group is a key recognition motif for a vast array of enzymes. By mimicking the phosphate moiety of natural substrates, this compound could potentially bind to the active sites of these enzymes, thereby competitively inhibiting their function.

The stability of the phosphonate (B1237965) group, which is structurally similar to the phosphate ester bond in natural phospholipids but more resistant to hydrolysis, is a key feature that could make it an effective and persistent enzyme inhibitor.

Table 1: Potential Enzyme Targets for Inhibition by Phosphate Mimicry

| Enzyme Class | Natural Substrate (Example) | Potential Inhibitory Mechanism |

|---|---|---|

| Phosphatases | Phosphorylated proteins/lipids | Competitive binding to the active site, preventing dephosphorylation of the natural substrate. |

| Kinases | ATP, other nucleotides | Interference with the binding of the phosphate donor or the substrate to be phosphorylated. |

Modulation of Enzyme Activities within Lipid Synthesis and Degradation Pathways

As a structural analog of lysophosphatidic acid (LPA), this compound is anticipated to influence enzymes involved in lipid metabolism. LPA is a key intermediate and signaling molecule in the synthesis and degradation of phospholipids and triglycerides.

Enzymes such as lysophosphatidic acid acyltransferases (LPAATs), which acylate LPA to form phosphatidic acid (PA), a central precursor for the synthesis of all other glycerophospholipids and triacylglycerols, are potential targets. By competing with endogenous LPA, this compound could modulate the rate of PA synthesis and, consequently, the entire lipid metabolic network.

Conversely, enzymes responsible for the degradation of LPA, such as lipid phosphate phosphatases (LPPs), could also be affected. These enzymes dephosphorylate LPA to monoacylglycerol. The presence of a synthetic analog like this compound might either inhibit or serve as an alternative substrate for these enzymes, thereby altering the cellular concentrations of bioactive lipid species.

Membrane Interactions and Cellular Permeability Studies in Model Systems

The amphipathic nature of this compound, possessing a hydrophilic phosphate headgroup and a hydrophobic laurate tail, dictates its interaction with cellular membranes.

In model systems, it is expected that this compound would readily insert its laurate tail into the hydrophobic core of the lipid bilayer, leaving the polar phosphate headgroup exposed to the aqueous environment. This insertion can lead to several biophysical changes in the membrane, including alterations in fluidity, curvature, and permeability.

While specific permeability studies on this compound are not widely reported, research on similar lipid molecules suggests that their incorporation can influence the passive diffusion of other molecules across the membrane. The extent of this influence would depend on the concentration of the inserted molecule and the composition of the model membrane. For instance, the introduction of single-chain amphiphiles like this compound can increase membrane permeability by creating transient pores or disrupting the packing of the lipid acyl chains.

Table 2: Predicted Interactions of this compound with Model Lipid Bilayers

| Membrane Property | Predicted Effect of Interaction | Rationale |

|---|---|---|

| Fluidity | Increase | The single laurate chain disrupts the ordered packing of a bilayer composed of di-acyl phospholipids, creating more space for movement. |

| Curvature | Induction of positive curvature | The conical shape of the molecule (small tail, larger headgroup) can induce a bending of the membrane. |

| Permeability | Increase | Disruption of lipid packing can create transient defects, allowing for increased passage of small molecules. |

| Stability | Decrease at high concentrations | High concentrations of single-chain amphiphiles can lead to the formation of micelles, disrupting the bilayer structure. |

Theoretical and in Vitro Biological Activities and Models

Investigation of Cellular Responses In Vitro

While direct studies on the in vitro cellular responses to 2-Hydroxy-3-(phosphonooxy)propyl laurate (also known as lauroyl-lysophosphatidate or LPA 12:0) are limited, research on the broader class of lysophosphatidic acids (LPAs) provides significant insights into its potential effects on cell proliferation and migration. LPAs are known to be potent bioactive lipids that influence a variety of cellular processes.

Cell Proliferation:

Lysophosphatidic acid is generally considered a growth factor that can stimulate cell proliferation in numerous cell types. mdpi.com Studies have demonstrated that LPA can induce mitogenic responses in cultured fibroblasts and various cancer cell lines, including colon and ovarian cancer. nih.govnih.govpnas.orgspandidos-publications.com For instance, LPA has been shown to promote the proliferation of colon cancer cells like DLD1, HCT116, Caco-2, and SW480 in a concentration-dependent manner. nih.govpnas.org This proliferative effect is often mediated through the activation of specific G protein-coupled receptors (LPARs), which in turn trigger downstream signaling cascades. mdpi.compnas.org

However, the effect of LPA on cell proliferation can be cell-type specific. In some cases, LPA has been observed to inhibit the proliferation of certain tumor cell lines, such as Sp2/0-Ag14 myeloma cells. nih.gov This dual action suggests that the cellular context and the specific LPA receptors expressed determine the ultimate proliferative response. nih.gov Research on hydroxystearic acid, another fatty acid derivative, has also shown that it can interfere with the cell cycle, indicating that lipid molecules can have complex effects on cell proliferation. nih.gov

Interactive Data Table: Effect of Lysophosphatidic Acid (LPA) on Cell Proliferation in a Selection of Cell Lines

| Cell Line | Cancer Type | Effect of LPA | Key Findings |

| HCT116 & DLD1 | Colon Cancer | Stimulation | LPA-induced proliferation was abolished by knockdown of β-catenin, indicating the involvement of the β-catenin pathway. pnas.org |

| Caco-2 & SW480 | Colon Cancer | Stimulation | LPA stimulated cell proliferation in a concentration-dependent manner. nih.gov |

| CAOV3 & SKOV3 | Ovarian Cancer | Stimulation | LPA enhanced the proliferation of ovarian cancer cells. spandidos-publications.com |

| Sp2/0-Ag14 | Myeloma | Inhibition | LPA inhibited cell proliferation, an effect accompanied by an increase in cAMP. nih.gov |

| NIH 3T3 | Fibroblast | Stimulation | LPA induced a mitogenic response through a pertussis toxin-sensitive signaling pathway. nih.gov |

Cell Migration:

LPA is a well-documented stimulant of cell migration, a crucial process in both normal physiological events and pathological conditions like cancer metastasis. mdpi.comoatext.com In vitro wound healing assays have shown that LPA can induce the migration of cervical carcinoma cells (ME180) and malignant pleural mesothelioma cells. oatext.comnih.gov This migratory effect is also concentration-dependent and can be blocked by LPA receptor antagonists, highlighting the receptor-mediated nature of this process. oatext.com

The signaling pathways involved in LPA-induced cell migration often include the activation of mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3-K). oatext.com For example, in ME180 cells, LPA was found to increase the phosphorylation of Erk, JNK, p38, and Akt, all of which are key components of migratory signaling pathways. oatext.com It is important to note that in many of these studies, the observed wound healing was primarily due to cell migration rather than proliferation. oatext.com

Interactive Data Table: Influence of Lysophosphatidic Acid (LPA) on Cell Migration in Various Cell Models

| Cell Line/Model | Cell Type | Effect of LPA | Key Findings |

| ME180 | Cervical Carcinoma | Stimulation | LPA-induced migration was suppressed by the LPA antagonist Ki16425 and involved the activation of MAPKs and PI3-K. oatext.com |

| H2052, H2373, ACC-MESO-4 | Malignant Pleural Mesothelioma | Stimulation | LPA stimulated migration in a dose-dependent manner. nih.gov |

| Various Tumor Cell Lines | Multiple Cancer Types | Stimulation | LPA (1 µM) stimulated the migration of most tumor cell lines tested. researchgate.net |

| Human A431 | Epithelial Cells | Stimulation | LPA induced colony dispersal, a process related to cell migration. |

Antimicrobial Mechanisms at the Cellular Level

The primary proposed mechanism for the antimicrobial action of fatty acids like lauric acid is the disruption of the bacterial cell membrane. nih.gov This disruption can lead to a loss of membrane integrity, causing leakage of intracellular components and ultimately cell death. Studies on other antimicrobial compounds have shown that they can cause hyperpolarization of the cell membrane, increase membrane fluidity, and induce conformational changes in membrane proteins.

For example, treatment of Staphylococcus aureus with certain phenolic compounds resulted in damage to the cytoplasmic membrane, leading to the leakage of intracellular constituents, as confirmed by transmission electron microscopy. It is plausible that this compound could exert similar effects due to its lauric acid component. The presence of the hydrophilic phosphonooxy head group and the lipophilic laurate tail gives the molecule amphipathic properties, which could facilitate its interaction with and insertion into the bacterial cell membrane, leading to its disruption.

Immunomodulatory Effects on Isolated Immune Cells

The immunomodulatory properties of this compound have not been specifically investigated. However, the broader class of lysophosphatidic acids has been shown to exert various effects on immune cells. nih.gov LPA can act as a proinflammatory stimulus and is implicated in several chronic inflammatory conditions. mdpi.comnih.gov

T-cell Lymphocyte Proliferation Modulation:

The effect of LPA on T-cell proliferation appears to be complex and potentially inhibitory. Research has demonstrated that LPA signaling, particularly through the LPA5 receptor on CD8 T-cells, can suppress antigen receptor signaling, leading to reduced cell activation and proliferation both in vitro and in vivo. nih.gov This suggests that LPA produced in a tumor microenvironment could contribute to the suppression of the adaptive immune response against cancer cells. nih.gov

Bioinformatic and Computational Approaches for Mechanistic Insights

Molecular Docking and Dynamics Simulations with Predicted Target Proteins

Currently, there are no published studies detailing molecular docking or molecular dynamics simulations specifically for this compound with its predicted target proteins, such as the LPA receptors. Such studies would be valuable for understanding the precise binding mode of this particular LPA species to its receptors and for elucidating the structural basis of its biological activity. Computational modeling could help to predict the binding affinity and selectivity of this compound for different LPA receptor subtypes, potentially explaining its specific cellular effects.

Pathway Enrichment Analysis Utilizing Databases (e.g., KEGG, HMDB)

Pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) can provide insights into the metabolic and signaling pathways in which this compound is likely involved.

Based on the general knowledge of LPA metabolism and signaling, this compound, as a species of lysophosphatidic acid, would be expected to participate in several key pathways. nih.govnih.gov

Key KEGG Pathways:

Glycerophospholipid Metabolism (map00564): This pathway is central to the synthesis and degradation of various glycerophospholipids, including LPA. This compound would be an intermediate in this pathway. genome.jpgenome.jp

Glycerolipid Metabolism (map00561): This pathway involves the metabolism of glycerolipids, and LPA is a key signaling molecule within this network. genome.jpgenome.jp

Phospholipase D signaling pathway (map04072): Phospholipase D is an enzyme that can generate phosphatidic acid, a precursor for LPA, making this a relevant signaling pathway. genome.jpgenome.jp

Metabolic pathways (map01100): This is a global map that includes the major metabolic pathways, and the metabolism of this compound would be integrated within this larger network. genome.jpgenome.jp

These pathways highlight the central role of LPA species in lipid metabolism and cell signaling. An enrichment analysis of genes or proteins affected by this compound would likely show an over-representation of these and related pathways, providing a systems-level understanding of its biological functions.

Emerging Research Frontiers and Methodological Innovations

Development of Novel Analytical Probes and Tracers for Lipidomic Research

The accurate detection and quantification of 2-Hydroxy-3-(phosphonooxy)propyl laurate in complex biological samples is a significant challenge due to its low abundance and the presence of numerous structurally similar lipids. nih.gov Lipidomics, the large-scale study of lipids, has been instrumental in overcoming these hurdles. nih.gov

Recent progress in analytical chemistry has led to the development of sophisticated probes and tracers. Fluorescent probes, for instance, are being designed to selectively bind to lysophosphatidic acids (LPAs), allowing for their visualization and tracking within cells and tissues. google.com Furthermore, the synthesis of isotopically labeled versions of this compound, such as those incorporating stable isotopes like ¹³C or ²H, serves a critical role. These labeled compounds are used as internal standards in mass spectrometry-based quantification, a technique that offers high sensitivity and specificity. google.com This approach is crucial for correcting for sample loss during extraction and for variability in instrument response, thereby enabling precise measurement of the endogenous levels of this specific LPA species. nih.gov

Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are at the forefront of lipidomic analysis. nih.govbiorxiv.org These techniques allow for the separation of different LPA species from a complex mixture and their subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns. biorxiv.org The choice of ionization mode, either positive or negative, can be optimized to enhance the detection of specific lipid classes, with LPAs generally showing good ionization in negative mode. biorxiv.org

| Analytical Technique | Application in this compound Research | Key Advantages |

| Fluorescent Probes | Visualization and tracking of LPA 12:0 within cellular compartments. | Enables real-time imaging of lipid dynamics. |

| Isotopically Labeled Standards | Accurate quantification of endogenous LPA 12:0 levels in biological samples. | Improves precision and accuracy of mass spectrometry measurements. google.com |

| LC-MS/MS | Separation, identification, and quantification of LPA 12:0 from complex lipid mixtures. biorxiv.org | High sensitivity, specificity, and ability to analyze multiple lipid species simultaneously. nih.gov |

| Thin-Layer Chromatography (TLC) | Isolation and separation of lysophosphatidic and phosphatidic acids from total lipid extracts. mdpi.com | A fundamental technique for initial purification and separation. mdpi.com |

Advanced In Vitro Model Systems for Studying Compound Interactions (e.g., Organoids, 3D Cell Cultures)

Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex microenvironment of tissues within a living organism. google.com The advent of three-dimensional (3D) cell culture systems, including spheroids and organoids, represents a significant leap forward for studying the biological effects of compounds like this compound. google.com

Organoids are self-organizing 3D structures grown from stem cells that can differentiate and assemble into architectures resembling native organs. google.com These models provide a more physiologically relevant context to investigate the signaling pathways influenced by specific LPAs. For example, by treating organoids derived from intestinal or neural tissues with this compound, researchers can study its impact on cell proliferation, differentiation, and migration in a system that better reflects in vivo conditions. nih.gov This is particularly relevant given the known roles of LPA signaling in development and disease. nih.govwikipedia.org

The use of 3D cell cultures also allows for the investigation of complex interactions between different cell types. For instance, co-culture organoid models can incorporate various cell types, such as epithelial cells and fibroblasts, to study how this compound might mediate communication between these cells, a process implicated in conditions like fibrosis. nih.gov These advanced in vitro systems are invaluable for dissecting the specific cellular responses to this lipid mediator.

| In Vitro Model | Application for this compound | Advantages over 2D Culture |

| Spheroids | Studying the effects on cell aggregation and tumor microenvironment. | More representative of in vivo cell-cell interactions. |

| Organoids | Investigating the role in organ development, disease modeling (e.g., fibrosis, cancer), and cell-cell communication. google.comnih.gov | Mimics organ-specific architecture and function. google.com |

| 3D Co-culture Systems | Examining the influence on interactions between different cell types (e.g., epithelial-stromal). | Allows for the study of complex intercellular signaling networks. |

Applications in Synthetic Biology and Metabolic Engineering for Specialized Lipid Production

The natural abundance of specific lipid species like this compound is often very low, making their extraction from natural sources for research or therapeutic purposes impractical. Synthetic biology and metabolic engineering offer promising solutions to this challenge by enabling the customized production of specialized lipids in microbial or cellular factories. nih.gov

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. researchgate.net By introducing and optimizing the expression of genes encoding for specific enzymes, such as acyltransferases and lysophospholipases, it is theoretically possible to engineer microorganisms like Escherichia coli or the yeast Yarrowia lipolytica to produce this compound. nih.govresearchgate.netnih.gov These organisms can be engineered to have an increased supply of the necessary precursors, such as lauroyl-CoA and glycerol-3-phosphate, and to express the enzymes that catalyze the specific acylation to form the desired LPA species. nih.gov

Synthetic biology takes this a step further by designing and constructing novel biological parts, devices, and systems. nih.gov This could involve the creation of synthetic metabolic pathways that are not found in nature to improve the efficiency and specificity of this compound production. nih.gov These approaches not only provide a scalable and cost-effective source of this specific lipid for research but also open the door to producing novel LPA analogs with potentially enhanced or modified biological activities. nih.gov The ability to generate these compounds in a controlled manner is crucial for advancing our understanding of their functions and for exploring their therapeutic potential.

Future Directions in Lipidomics and Metabolomics Research of Glycerophospholipids

The fields of lipidomics and metabolomics are continuously evolving, with future research on glycerophospholipids, including this compound, poised to become even more detailed and integrated. A key future direction is the move towards single-cell lipidomics, which will allow researchers to understand the heterogeneity of lipid composition and metabolism within a population of cells. This will be particularly important for understanding the diverse roles of signaling lipids like LPAs in complex tissues.

Furthermore, the development of computational tools and databases will be crucial for managing and interpreting the vast amounts of data generated by lipidomics and metabolomics studies. These tools will aid in the identification of novel lipid species, the elucidation of complex metabolic networks, and the discovery of new lipid biomarkers for various diseases. nih.govlipidmaps.org The ongoing refinement of analytical technologies will also continue to push the boundaries of sensitivity and resolution, enabling the detection of even lower abundance lipid species and providing a deeper understanding of the intricate world of glycerophospholipids.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to produce 2-Hydroxy-3-(phosphonooxy)propyl laurate, and how is purity validated?

- Methodological Answer : Synthesis typically involves esterification of lauric acid with a glycerol-3-phosphate backbone under controlled pH and temperature. Purification is achieved via reverse-phase chromatography or solvent partitioning. Structural validation requires tandem techniques:

- NMR spectroscopy to confirm ester bond formation and hydroxyl/phosphonooxy group placement .

- Mass spectrometry (MS) for molecular weight confirmation (expected m/z: ~438.5 Da) .

- HPLC with UV/RI detection to assess purity (>95% by area normalization) .

Q. Which analytical techniques are optimal for characterizing the physicochemical properties of this compound?

- Methodological Answer :

- Lipid solubility : Measure partition coefficients (logP) using octanol-water partitioning assays (predicted logP: ~5.26) .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.

- Spectroscopic validation : Compare experimental FTIR spectra with computational predictions (e.g., C=O stretch at ~1730 cm⁻¹, P=O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does this compound influence cAMP signaling in human beta cells, and what experimental models are appropriate?

- Methodological Answer :

- In vitro models : Use HEK293T cells transfected with cAMP GloSensor and GPCRs (e.g., 5-HT1F) to screen for Gi/o-coupled activity .

- Primary human islets : Infect islets with adenoviral cAMP reporters (e.g., luciferase under insulin promoter) to monitor real-time cAMP dynamics .

- Dose optimization : Test concentrations ≤1 μM to avoid nonspecific luminescence interference observed in similar lysophosphatidic acid (LPA) derivatives .

Q. What strategies resolve contradictions between receptor binding affinity (Ki) and functional assay results for this compound?

- Methodological Answer :

- Radioligand binding assays : Use ³H-labeled ligands (e.g., ³H-LSD for serotonin receptors) to measure direct Ki values .

- Functional validation : Compare cAMP inhibition (Gi/o coupling) with calcium mobilization (Gq coupling) to identify off-target effects .

- Receptor specificity panels : Screen against related GPCRs (e.g., 5-HT1A, 5-HT2B) to confirm selectivity, as nonspecific binding may occur at Ki >300 nM .

Q. How can researchers differentiate between specific LPA receptor activation and lipid bilayer disruption by this compound?

- Methodological Answer :

- Receptor knockout models : Use CRISPR-edited cell lines lacking LPA receptors (e.g., LPAR1⁻/⁻) to isolate receptor-mediated effects.

- Membrane fluidity assays : Employ fluorescence polarization with diphenylhexatriene (DPH) to assess bilayer perturbation .

- Control analogs : Test non-phosphorylated derivatives (e.g., 2-hydroxypropyl laurate) to distinguish phosphate-dependent signaling .

Data Contradiction Analysis

Q. How should discrepancies in the potency of this compound across cell types be addressed?

- Methodological Answer :

- Cell-type-specific receptor expression : Quantify LPAR1-6 mRNA/protein levels via qPCR or flow cytometry .

- Lipid uptake variability : Normalize data to intracellular lipid content (e.g., BODIPY-labeled fatty acid uptake assays) .

- Species differences : Compare human vs. rodent islet responses, as LPAR signaling pathways may diverge .

Methodological Best Practices

- Concentration thresholds : Limit working concentrations to ≤3 μM to avoid nonspecific luminescence suppression in cAMP assays .

- Negative controls : Include untransfected cells and vehicle-only treatments to baseline-correct luminescence/fluorescence signals .

- Batch validation : Characterize each synthesis batch via NMR and MS to ensure consistency in acyl chain length (C12) and phosphate positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.